molecular formula C25H19ClN4O3S B2655399 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1226428-91-6

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2655399
CAS RN: 1226428-91-6
M. Wt: 490.96
InChI Key: BAVQCMRXYQVKNL-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Reactivity

Research in the field of organic synthesis demonstrates innovative approaches to constructing complex molecules, which can provide a foundation for understanding the synthesis and reactivity of compounds like "2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone". For instance, Androsov et al. (2010) discuss a one-pot synthesis of 3-aminobenzo[b]thiophenes through the Willgerodt–Kindler route, showcasing techniques that could be applicable to synthesizing related heterocyclic compounds (Androsov et al., 2010). Similarly, the work by Harano et al. (2007) on the reaction of 1-acyl- and aroyl-2-hydroxy-3,3-dimethylindolines with arylamines highlights catalyzed transformations potentially relevant to the chemistry of indolinyl-containing derivatives (Harano et al., 2007).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c26-19-8-10-20(11-9-19)29-23(18-5-3-6-21(14-18)30(32)33)15-27-25(29)34-16-24(31)28-13-12-17-4-1-2-7-22(17)28/h1-11,14-15H,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVQCMRXYQVKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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